N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide
Description
N-(4-{[(4-Methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a thiazole ring via a carbamoylmethyl group, with a furan-2-carboxamide substituent at the 2-position of the thiazole. This structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules.
Properties
IUPAC Name |
N-[4-[2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S2/c1-10-4-2-6-13-15(10)21-18(27-13)20-14(23)8-11-9-26-17(19-11)22-16(24)12-5-3-7-25-12/h2-7,9H,8H2,1H3,(H,19,22,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCANCGADDGNEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method involves the Knoevenagel condensation reaction, which is used to form the thiazole ring . The reaction conditions often include the use of ethanol as a solvent and piperidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, L-proline.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Biological Activities
Antitumor Activity
Research indicates that derivatives of benzothiazole compounds exhibit notable antitumor properties. For instance, compounds similar to N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide have shown broad-spectrum antitumor activity against various cancer cell lines. In a study, specific derivatives demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 μM against different cancer types including lung, ovarian, and breast cancers .
| Cancer Type | GI50 (μM) |
|---|---|
| EKVX (Lung Cancer) | 1.7 |
| OVCAR-4 (Ovarian Cancer) | 25.9 |
| MDA-MB-435 (Breast Cancer) | 15.1 |
Antibacterial Properties
Compounds derived from benzothiazole structures have also been evaluated for their antibacterial activities. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. Compounds were tested at concentrations of 200 μg/mL and demonstrated significant inhibition compared to standard antibiotics .
Therapeutic Uses
Neurodegenerative Disorders
Recent patents highlight the potential of benzothiazole compounds in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms involve modulation of neuroinflammatory pathways and protection against neuronal cell death . The specific compound may contribute to these therapeutic effects through its structural properties that allow interaction with biological targets involved in neurodegeneration.
Corrosion Inhibition
Another application is in the field of materials science where this compound has been studied as a corrosion inhibitor for mild steel in acidic environments. The compound's ability to form protective films on metal surfaces demonstrates its utility in industrial applications .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as furan derivatives and benzothiazoles. Characterization techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, which can disrupt cellular processes and lead to its therapeutic effects . Molecular docking studies have shown that it can bind to active sites of target proteins, thereby inhibiting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological relevance. Below is a detailed comparison:
Benzothiazole Derivatives
- BZ-IV (N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide): Structure: Shares the benzothiazole core but replaces the thiazole-furan system with a methylpiperazine-acetamide chain. Synthesis: Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine in DMF using K₂CO₃ . Activity: Exhibits anticancer properties, highlighting the benzothiazole scaffold’s role in targeting tumor cells.
Thiazole-Furan Carboxamides
- N-(4-Methyl-1,3-thiazol-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide (): Structure: Features a nitro-substituted phenyl group on the furan ring instead of the benzothiazole-thiazole chain.
- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4, ): Structure: Replaces the benzothiazole with a methoxybenzylamino-acetyl group. Molecular Weight: 371.4 g/mol (vs. ~432 g/mol for the target compound, inferred from ). Functional Impact: The methoxybenzyl group may improve blood-brain barrier penetration compared to the bulkier benzothiazole system.
Triazole and Piperazine-Based Analogs
- Compound 85 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide, ): Structure: Incorporates a cyclopropane-carboxamide and trifluoromethoxy group, enhancing hydrophobicity and metabolic resistance.
- Piperazine-linked compounds ():
- Example : N-(3-hydroxy-4-(4-(2-methoxy-phenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide.
- Key Contrast : Piperazine introduces basicity and conformational flexibility, which are absent in the rigid benzothiazole-thiazole framework of the target compound.
Physicochemical and Spectral Comparisons
Table 1: Structural and Spectral Features
Biological Activity
N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse sources.
Synthesis
The compound can be synthesized through various chemical reactions involving benzothiazole derivatives and thiazole moieties. The synthesis typically involves the formation of the carbamoyl group followed by the introduction of the furan-2-carboxamide structure. The synthetic routes often utilize reagents such as isocyanates and amines under controlled conditions to ensure high yields and purity.
Anticancer Activity
Research has indicated that compounds containing benzothiazole and thiazole moieties exhibit significant anticancer properties. For instance, a study evaluated several novel 4-thiazolidinones with a benzothiazole moiety and found that they exhibited potent anticancer activity against various cancer cell lines, including leukemia, melanoma, and breast cancer . The compound may similarly demonstrate efficacy against these cancer types due to its structural similarities.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Type | Average logGI(50) | Average logTGI |
|---|---|---|---|
| Compound A | Leukemia | -5.38 | -4.45 |
| Compound B | Melanoma | -5.20 | -4.30 |
| Compound C | Breast | -5.00 | -4.10 |
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives has been widely studied. Compounds with similar structures have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Efficacy of Benzothiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 µg/mL |
| Compound E | S. aureus | 16 µg/mL |
| Compound F | P. aeruginosa | 64 µg/mL |
Case Studies
- Anticancer Screening : A study conducted by the National Cancer Institute tested various compounds with benzothiazole moieties for their anticancer properties. Among them, a derivative similar to our compound showed promising results in inhibiting cell proliferation in multiple cancer cell lines .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of benzothiazole derivatives revealed that certain compounds could effectively inhibit growth in antibiotic-resistant strains, suggesting a potential role in treating infections that are difficult to manage with existing antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
